molecular formula C₁₅H₂₂ClNO B1146429 4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride CAS No. 1214-15-9

4'-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride

Cat. No.: B1146429
CAS No.: 1214-15-9
M. Wt: 267.79
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Description

4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is a synthetic stimulant compound that has gained attention as a novel designer drug. It is structurally related to pyrovalerone, differing by a shorter carbon chain . This compound is known for its psychoactive properties and has been identified in various party pills and powders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride typically involves the reaction of 4-methylpropiophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods: The use of automated reactors and continuous flow systems may enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4’-Methyl-alpha-pyrrolidinobutyrophenone Hydrochloride is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to its analogues. Its shorter carbon chain and methyl group contribute to its unique interaction with neurotransmitter systems and its psychoactive profile .

Properties

IUPAC Name

1-(4-methylphenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-3-14(16-10-4-5-11-16)15(17)13-8-6-12(2)7-9-13;/h6-9,14H,3-5,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZQAHAZFKZPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)C)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858089
Record name 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-15-9
Record name 4'-Methyl-alpha-pyrrolidinobutiophenone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-METHYL-.ALPHA.-PYRROLIDINOBUTIOPHENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV19U4TEY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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